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Compound Name: N-(4-Fluorophenyl)maleamic acid
CAS No.: 780-05-2
Cat. No.: B1332729

Get Quote

Introduction and Physicochemical Overview

N-(4-Fluorophenyl)maleamic acid is a carboxylic acid derivative that serves as a crucial
intermediate in the synthesis of N-(4-Fluorophenyl)maleimide, a monomer used in the
production of high-performance polyimides and as a building block in medicinal chemistry. The
synthesis typically involves the ring-opening reaction of maleic anhydride with 4-fluoroaniline.
[1][2] Given its role as a precursor, the purity and structural integrity of N-(4-
Fluorophenyl)maleamic acid are paramount, as impurities such as unreacted starting
materials or the prematurely cyclized maleimide can significantly impact the properties of the
final product.

A thorough analytical characterization is therefore essential. This guide outlines a multi-
technique approach, leveraging chromatography, spectroscopy, and thermal analysis to create

a complete analytical profile of the molecule.

Table 1: Physicochemical Properties of N-(4-Fluorophenyl)maleamic acid
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Property Value Source
CAS Number 780-05-2 [3]
Molecular Formula C10HsFNO3 [3114]
Molecular Weight 209.17 g/mol [31[4]

) C1=CC(=CC=C1F)NC(=0)C=
Canonical SMILES

CC(=0)O
White to off-white solid
Appearance ) [11[5]
(predicted)
) ) Expected >150 °C (by
Melting Point . [61[7]
comparison)

Soluble in polar organic
Solubility solvents (e.g., Ethanol, [819]
Methanol, DMSO, DMF)

Integrated Analytical Workflow

A robust characterization of N-(4-Fluorophenyl)maleamic acid relies on the synergy of
multiple analytical techniques. Each method provides a unique piece of the puzzle, and
together they offer a comprehensive and validated understanding of the material. The logical
flow of analysis ensures that identity is confirmed before purity is quantified and that bulk
properties are understood.
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Figure 1: Integrated workflow for the characterization of N-(4-Fluorophenyl)maleamic acid.

Purity and Assay by High-Performance Liquid
Chromatography (HPLC)
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Expertise & Causality: Reverse-phase HPLC (RP-HPLC) is the cornerstone for purity
assessment. The stationary phase (C18) is nonpolar, while the mobile phase is polar. N-(4-
Fluorophenyl)maleamic acid, with its free carboxylic acid, is significantly more polar than
potential impurities like the cyclized N-(4-fluorophenyl)maleimide or the starting material 4-
fluoroaniline. This polarity difference is the basis for achieving excellent separation. The
addition of an acid like trifluoroacetic acid (TFA) to the mobile phase suppresses the ionization
of the carboxylic acid group, leading to sharper, more symmetrical peaks and improved
retention.

Protocol 3.1: RP-HPLC Method for Purity Determination

¢ Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column
oven, and a UV-Vis or Diode Array Detector (DAD).

e Sample Preparation:
o Accurately weigh approximately 5 mg of N-(4-Fluorophenyl)maleamic acid.

o Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 0.5 mg/mL
stock solution.

o Filter the solution through a 0.45 um PTFE syringe filter before injection.
o Chromatographic Conditions:

Table 2: HPLC Method Parameters
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Parameter

Recommended Setting

Rationale

Column

C18, 150 mm x 4.6 mm, 5 pm

particle size

Standard for reverse-phase

separation of small molecules.

Mobile Phase A

0.1% (v/v) TFA in Water

Acidifier for peak shape

control.

Mobile Phase B

0.1% (v/v) TFA in Acetonitrile

Organic modifier for elution.

Gradient Program

0-2 min: 10% B; 2-15 min: 10%
to 90% B; 15-18 min: 90% B;
18-18.1 min: 90% to 10% B;
18.1-25 min: 10% B

Gradient elution is necessary
to separate compounds with a

wide range of polarities.

Standard flow for a 4.6 mm ID

Flow Rate 1.0 mL/min

column.

Ensures reproducible retention
Column Temperature 30°C )

times.
Injection Volume 10 pL

Detection

UV at 254 nm or Amax
determined by DAD

Aromatic nature of the
compound ensures strong UV

absorbance.

o Data Analysis:

o Integrate all peaks in the chromatogram.

o Calculate the area percent purity by dividing the peak area of the main component by the

total area of all peaks and multiplying by 100.

o Trustworthiness: For an accurate assay, a certified reference standard is required to

create a calibration curve. The method should be validated for linearity, accuracy, and

precision according to ICH Q2(R1) guidelines.

Structural Elucidation via Spectroscopy
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Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR is a rapid and powerful technique for identifying the key functional
groups present in the molecule. The presence of characteristic absorption bands for the
carboxylic acid (O-H and C=0), amide (N-H and C=0), and the fluorinated aromatic ring
provides definitive evidence of the compound's structure.

e Instrumentation: An FT-IR spectrometer, typically with a Universal Attenuated Total
Reflectance (UATR) accessory.

o Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
o Data Acquisition: Collect the spectrum from 4000 to 400 cm™1,
o Expected Absorptions:

Table 3: Key FT-IR Vibrational Frequencies

Wavenumber (cm~?) Functional Group Vibration Mode
3300 - 2500 (broad) Carboxylic Acid O-H stretch

~3300 Amide N-H stretch

~1700 Carboxylic Acid C=0 stretch

~1660 Amide C=0 stretch (Amide I)
~1540 Amide N-H bend (Amide II)
~1600, ~1500 Aromatic Ring C=C stretch

~1250 Aryl Fluoride C-F stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most definitive technique for structural elucidation in
solution. *H NMR confirms the number and connectivity of protons, while 13C NMR provides
information about the carbon skeleton. For this specific molecule, *°F NMR offers a simple way
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to confirm the presence of the fluorine atom. Using a polar aprotic solvent like DMSO-de is
crucial as it allows for the observation of exchangeable protons (NH and OH).

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

o Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated dimethyl
sulfoxide (DMSO-ds).

o Data Acquisition: Acquire *H, 13C, and *°F spectra at room temperature.
o Expected Chemical Shifts and Couplings:

Table 4: Predicted *H and 3C NMR Data (in DMSO-ds)
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Nucleus Predicted & (ppm) Multiplicity Assighment
H ~13.0 broad singlet 1H, COOH
1H ~10.5 singlet 1H, NH
2H, Aromatic H ortho
1H ~7.7 dd
to NH
2H, Aromatic H ortho
1H ~7.2 t
toF
1H ~6.5 d 1H, Vinyl H
1H ~6.3 d 1H, Vinyl H
13C ~166 singlet C=0 (Acid)
13C ~164 singlet C=0 (Amide)
13C ~160 doublet (LJCF) Aromatic C-F
13C ~135 singlet Aromatic C-NH
13C ~133 singlet Vinyl CH
13C ~131 singlet Vinyl CH
Aromatic CH ortho to
13C ~122 doublet (3JCF)
NH
Aromatic CH ortho to
13C ~115 doublet (2JCF)

F

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the molecular weight of the compound,
offering orthogonal confirmation of its identity. Electrospray ionization (ESI) is a soft ionization
technique ideal for this polar molecule. Running in negative ion mode is often preferred as the
carboxylic acid is easily deprotonated to form a stable [M-H]~ ion.

e Instrumentation: A mass spectrometer with an ESI source (e.g., a Q-TOF or Orbitrap).
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o Sample Preparation: Infuse a dilute solution (~10 pg/mL) of the sample in methanol directly
into the source.

o Data Acquisition: Acquire data in both positive and negative ion modes.
e Expected lons:
o Negative Mode: [M-H]~ = 208.0416 m/z

o Positive Mode: [M+H]* = 210.0564 m/z; [M+Na]* = 232.0384 m/z

Physicochemical and Solid-State Properties
Thermal Analysis (DSCITGA)

Expertise & Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric
Analysis (TGA) are critical for understanding the thermal stability of the material. DSC can
precisely determine the melting point and reveal other thermal events, such as the potential for
solid-state cyclization to the imide, which would appear as an exothermic event. TGA measures
weight loss as a function of temperature, defining the onset of thermal decomposition.

e Instrumentation: A calibrated DSC and TGA instrument.

Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

DSC Method: Heat from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.

TGA Method: Heat from 25 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

Expected Results:
o DSC: A sharp endothermic peak indicating the melting point.

o TGA: A stable baseline until the onset of decomposition, followed by a significant weight
loss step.

X-Ray Crystallography
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Expertise & Causality: Single-crystal X-ray diffraction provides unambiguous proof of structure,
including stereochemistry and solid-state conformation. For maleamic acids, this technique is
invaluable for confirming the Z-configuration of the double bond and observing the
intramolecular hydrogen bond between the carboxylic acid proton and the amide carbonyl
oxygen, a common feature that contributes to molecular planarity.[8][10]

o Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a
saturated solution. Ethanol has been shown to be an effective solvent for related
compounds.[8]

o Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a
low temperature (e.g., 100 K) to minimize thermal motion.

» Structure Solution and Refinement: Solve and refine the crystal structure using standard
crystallographic software.

» Expected Findings:

o

Confirmation of the C10HsFNO3 molecular structure.

[¢]

Confirmation of the cis or (Z)-geometry about the C=C double bond.

o

Detailed bond lengths, bond angles, and torsion angles.

[e]

Mapping of intermolecular interactions (e.g., hydrogen bonding) that define the crystal
packing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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